1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-19-6-2-3-9(12(19)22)11(21)17-5-8-20-7-4-10(18-20)13(14,15)16/h2-4,6-7H,5,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTSPXLSQNLTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by its attachment to the pyridine ring. The final steps involve the introduction of the trifluoromethyl group and the formation of the carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dihydropyridine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Cancer Letters highlighted the potential of dihydropyridines in targeting specific cancer pathways, suggesting that our compound may also possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable, particularly in the context of chronic inflammatory diseases. Studies have demonstrated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For example, research in Journal of Medicinal Chemistry indicated that certain dihydropyridine derivatives reduced inflammation markers in animal models .
Neurological Applications
The compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases. Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of Alzheimer's disease. A review in Frontiers in Neuroscience discussed how dihydropyridine derivatives might protect neuronal cells from oxidative stress .
Case Study 1: Anticancer Research
In a recent study, researchers synthesized various dihydropyridine derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments . This suggests that our compound could be further explored for similar applications.
Case Study 2: Inflammation Model
A model of rheumatoid arthritis was used to assess the anti-inflammatory effects of dihydropyridine derivatives. The compound demonstrated a marked reduction in paw swelling and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target compound : 1,2-dihydropyridine core with a 3-carboxamide substituent.
- Compound 41 () : 1H-pyrrole core with a 2-carboxamide group and a 4-((6-(trifluoromethyl)pyridin-3-yl)methyl) substituent .
- Compound 38 () : 1H-pyrrole core with a 2-carboxamide group and a 4-((6-(trifluoromethyl)pyridin-3-yl)methyl) substituent, but linked to a 1-methyl-1H-1,2,4-triazole .
Substituent Analysis
- Trifluoromethyl placement :
- Linker flexibility :
Key observations :
- Compound 41 exhibits superior synthetic efficiency and purity compared to Compound 38, likely due to the stability of the imidazole substituent versus the triazole in Compound 38 .
- The absence of trifluoromethyl on the pyrazole in Compounds 41 and 38 may simplify synthesis but reduce metabolic stability .
Spectroscopic Data
- Compound 41 : Distinct peaks at δ 11.55 ppm (NH of pyrrole) and δ 7.80 ppm (pyridine protons) .
- Compound 38 : Key signals at δ 8.56 ppm (triazole proton) and δ 3.91 ppm (methyl group on triazole) .
Pharmacological Potential
- Target compound : The dihydropyridine core may confer calcium channel modulation properties, while the trifluoromethyl pyrazole enhances lipophilicity and target binding .
- Compound 41 and 38 : Pyrrole-carboxamides with trifluoromethylpyridine groups are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) but may exhibit higher off-target effects due to rigid linkers .
Q & A
Q. What are the critical factors in optimizing the synthesis of this compound, and how can reaction conditions be systematically refined?
- Methodological Answer : Synthesis optimization requires screening catalysts (e.g., Lewis acids/bases), solvents (polar aprotic like DMF), and temperature (60–120°C). A fractional factorial design of experiments (DoE) can reduce trial iterations by identifying significant variables (e.g., reaction time vs. yield) . Monitoring via TLC and adjusting stoichiometry of intermediates (e.g., pyridine-2-one precursors) ensures purity >95% .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Use / NMR to confirm substituent positions (e.g., trifluoromethyl pyrazole at δ 7.8–8.6 ppm) and LC-MS for molecular ion validation (expected [M+H] ~392.2 m/z). Purity assessment via HPLC with UV detection (λ = 254 nm) is critical, with retention time matching synthetic standards .
Q. How should researchers design initial biological screening assays to identify potential therapeutic targets?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s trifluoromethyl and pyrazole motifs, which often interact with ATP-binding pockets. Use fluorescence polarization or SPR to quantify binding affinity (K) and IC values. Include positive controls (e.g., staurosporine for kinases) and validate hits in cell-based viability assays (MTT or CellTiter-Glo) .
Q. What strategies mitigate side reactions during the coupling of the pyridine-2-one core with the trifluoromethyl pyrazole moiety?
- Methodological Answer : Activate the carboxylic acid group using EDCI/HOBt to form an active ester, reducing racemization. Perform the coupling under inert atmosphere (N/Ar) at 0–4°C to minimize hydrolysis. Monitor by -NMR to track trifluoromethyl group incorporation .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with improved binding affinity?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict interactions between the pyridine-3-carboxamide scaffold and target proteins (e.g., COX-2 or EGFR). Use QSAR models to correlate substituent electronegativity (e.g., trifluoromethyl) with activity. Validate predictions via free-energy perturbation (FEP) calculations .
Q. What experimental approaches resolve contradictions in reported biological activity data across similar compounds?
- Methodological Answer : Conduct meta-analysis of published IC values, accounting for assay variability (e.g., buffer pH, cell line differences). Reproduce key studies under standardized conditions and use orthogonal assays (e.g., thermal shift vs. enzymatic activity) to confirm target engagement. Cross-reference structural analogs (e.g., ethyl ester vs. carboxamide derivatives) to identify SAR trends .
Q. How can multi-step synthesis challenges, such as low yields in cyclization reactions, be addressed?
- Methodological Answer : Optimize cyclization using microwave-assisted synthesis (120°C, 30 min) to enhance ring closure efficiency. Introduce directing groups (e.g., nitro or methoxy) to stabilize transition states. Screen Brønsted acids (e.g., p-TsOH) or zeolites as catalysts to improve regioselectivity .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 knockout screens with proteomics (TMT labeling) to identify downstream effectors. Use cellular thermal shift assays (CETSA) to confirm target binding in live cells. For in vivo studies, employ PET tracers (e.g., -labeled analogs) to track biodistribution and target engagement .
Q. How do structural modifications (e.g., substituent positioning) impact metabolic stability and pharmacokinetics?
- Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life. Assess microsomal stability (human liver microsomes) and CYP450 inhibition profiles. Use LogP calculations (CLOGP) and MDCK permeability assays to balance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
